5-(2-bromoethenyl)-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(2-BROMOETHENYL)-1-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-3H-PYRIMIDINE-2,4-DIONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromoethenyl group and a dihydroxy oxolan ring. Its molecular formula is C10H11BrN2O6, and it is known for its potential in medicinal chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-BROMOETHENYL)-1-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-3H-PYRIMIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Bromoethenyl Group: The bromoethenyl group is introduced via a halogenation reaction, where a double bond is formed between the carbon atoms, followed by the addition of bromine.
Formation of the Oxolan Ring: The oxolan ring is formed through a cyclization reaction, typically involving a dihydroxy compound and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-throughput screening for reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(2-BROMOETHENYL)-1-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-3H-PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the bromoethenyl group to an ethyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromoethenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield ethyl derivatives, and substitution may yield various substituted pyrimidine derivatives.
Scientific Research Applications
5-(2-BROMOETHENYL)-1-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-3H-PYRIMIDINE-2,4-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical intermediates and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-BROMOETHENYL)-1-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-3H-PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids, potentially affecting gene expression and replication.
Modulating Receptor Activity: Interacting with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-CHLOROETHENYL)-1-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-3H-PYRIMIDINE-2,4-DIONE
- 5-(2-FLUOROETHENYL)-1-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-3H-PYRIMIDINE-2,4-DIONE
- 5-(2-IODOETHENYL)-1-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-3H-PYRIMIDINE-2,4-DIONE
Uniqueness
5-(2-BROMOETHENYL)-1-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-3H-PYRIMIDINE-2,4-DIONE is unique due to the presence of the bromoethenyl group, which imparts specific reactivity and biological activity. This compound’s unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-(2-bromoethenyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQYYIHYQMVWLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860998 |
Source
|
Record name | 5-(2-Bromoethenyl)-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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